![molecular formula C6H10ClN3O B025737 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide CAS No. 108392-48-9](/img/structure/B25737.png)
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. DMCM has been extensively studied in scientific research due to its unique properties and potential applications.
作用機序
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By binding to the receptor, this compound prevents the binding of GABA and thus blocks the inhibitory effects of the neurotransmitter. This leads to an increase in neuronal excitability and can result in a variety of effects, including anxiety, convulsions, and memory impairment.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of anxiety-like behaviors, the impairment of memory and learning, and the induction of convulsions. This compound has also been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain.
実験室実験の利点と制限
One advantage of using 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows researchers to study the effects of GABA-A receptor antagonists on specific behaviors and physiological processes. However, one limitation of using this compound is its potential for inducing convulsions, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research involving 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the specific effects of different subtypes of the receptor. Another area of interest is the investigation of the long-term effects of this compound on the central nervous system, including its potential for inducing neurodegeneration or altering the structure and function of neuronal networks. Finally, there is a need for further research into the potential clinical applications of this compound and other GABA-A receptor antagonists for the treatment of anxiety disorders, epilepsy, and other neurological conditions.
合成法
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide can be synthesized using a variety of methods, including the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl isocyanate, followed by cyclization with acetic anhydride. Another method involves the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride, followed by cyclization with ammonia.
科学的研究の応用
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been widely used in scientific research as a tool to study the GABA-A receptor and its role in the central nervous system. It has been used to investigate the effects of GABA-A receptor antagonists on anxiety, memory, and learning. This compound has also been used to study the mechanisms of action of other benzodiazepines and their interactions with the GABA-A receptor.
特性
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




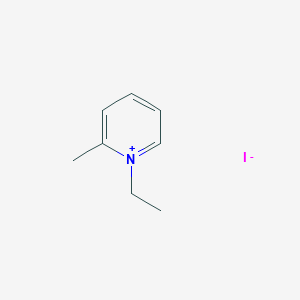
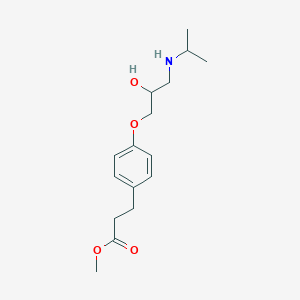
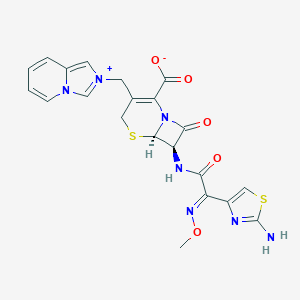
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
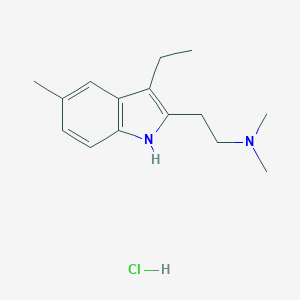
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
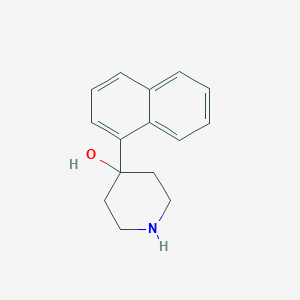

![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
